

PF-562271 Hydrochloride: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B10768282

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For Researchers, Scientists, and Drug Development Professionals

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor targeting Focal Adhesion Kinase (FAK).^[1] This technical guide provides an in-depth overview of its target selectivity, detailing its inhibitory activity against its primary targets and a broader range of kinases. The information presented herein is intended to support researchers and drug development professionals in their investigation and application of this compound.

Data Presentation: Quantitative Inhibitory Activity

The target selectivity of PF-562271 has been characterized through various in vitro assays, revealing high potency for FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).^[2]^[3] The compound demonstrates significant selectivity for FAK over Pyk2 and is markedly less active against a wide panel of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).^[2]^[3]

Target Kinase	IC50 (nM)	Assay Type	Notes
FAK	1.5	Cell-free recombinant enzyme assay	Primary target, demonstrating high potency. [2] [3]
Pyk2	13 - 14	Cell-free recombinant enzyme assay	Approximately 10-fold less potent than for FAK. [2] [3]
FAK (phosphorylated)	5	Cell-based assay	Potent inhibition of FAK autophosphorylation in a cellular context. [2] [3]
CDK1/B	30 - 120	Recombinant enzyme assay	Off-target activity observed. [2]
CDK2/E	30 - 120	Recombinant enzyme assay	Off-target activity observed. [2]
CDK3/E	30 - 120	Recombinant enzyme assay	Off-target activity observed. [2]
CDK5/p35	30 - 120	Recombinant enzyme assay	Off-target activity observed. [2]

Table 1: In vitro inhibitory activity of PF-562271 against primary targets and selected off-targets.

PF-562271 exhibits over 100-fold selectivity against a majority of other tested protein kinases. [\[3\]](#) This high degree of selectivity is crucial for minimizing off-target effects and for the precise dissection of FAK- and Pyk2-mediated signaling pathways in research settings.

Experimental Protocols

The determination of the inhibitory activity of PF-562271 relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this inhibitor.

In Vitro FAK Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.

Materials:

- Purified, activated FAK kinase domain (e.g., amino acids 410-689)
- Kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)
- Substrate: Poly(Glu, Tyr) 4:1 random peptide polymer
- ATP (Adenosine triphosphate)
- **PF-562271 hydrochloride** (or other test compound)
- Anti-phospho-tyrosine (pTyr) antibody (e.g., PY20)
- Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG)
- HRP substrate
- Stop solution (e.g., 2 M H₂SO₄)
- Microplate reader

Procedure:

- **Compound Dilution:** Prepare a serial dilution of PF-562271 at various concentrations (e.g., 1/2-log dilutions starting from 1 µM). Each concentration should be tested in triplicate.
- **Kinase Reaction Setup:** In a suitable microplate, combine the purified activated FAK kinase domain with the Poly(Glu, Tyr) substrate in the kinase buffer.
- **Inhibitor Addition:** Add the serially diluted PF-562271 or vehicle control (e.g., DMSO) to the respective wells.

- **Reaction Initiation:** Initiate the kinase reaction by adding ATP to a final concentration of 50 μM .
- **Incubation:** Incubate the reaction mixture for 15 minutes at a controlled temperature (e.g., 30°C).
- **Detection of Phosphorylation:**
 - Stop the reaction.
 - Detect the phosphorylation of the Poly(Glu, Tyr) substrate using an ELISA-based method.
 - Coat the wells with the reaction mixture.
 - Add the anti-phospho-tyrosine primary antibody.
 - Incubate and wash.
 - Add the HRP-conjugated secondary antibody.
 - Incubate and wash.
 - Add the HRP substrate and allow the color to develop.
 - Stop the reaction with the stop solution.
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader.
- **IC50 Calculation:** Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable model (e.g., Hill-Slope Model).^[3]

Kinase Selectivity Profiling

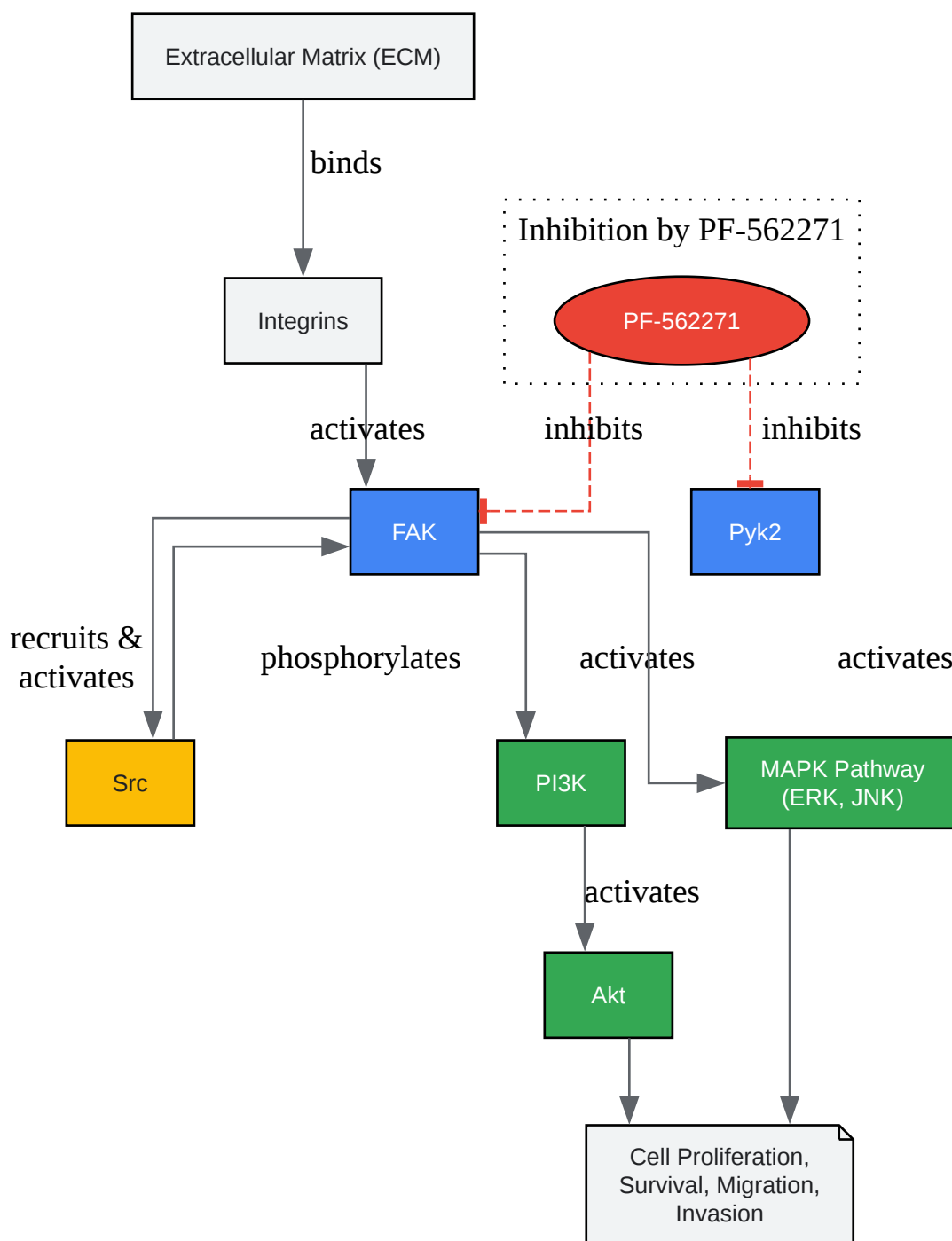
Broad kinase selectivity is often assessed using commercially available screening services, such as the KinaseProfiler™ service. These services typically employ radiometric or luminescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.

General Workflow:

- **Compound Submission:** The test compound (PF-562271) is submitted to the screening service at a specified concentration (e.g., 1 μ M).
- **Assay Performance:** The service provider performs in vitro kinase assays for a large panel of purified kinases. These assays typically measure the incorporation of radiolabeled phosphate from [γ - 33 P]ATP into a specific substrate or utilize luminescence-based detection of ATP consumption.
- **Data Analysis:** The activity of each kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.
- **Reporting:** A comprehensive report is generated, detailing the percentage of inhibition for each kinase in the panel, allowing for the assessment of the compound's selectivity profile.

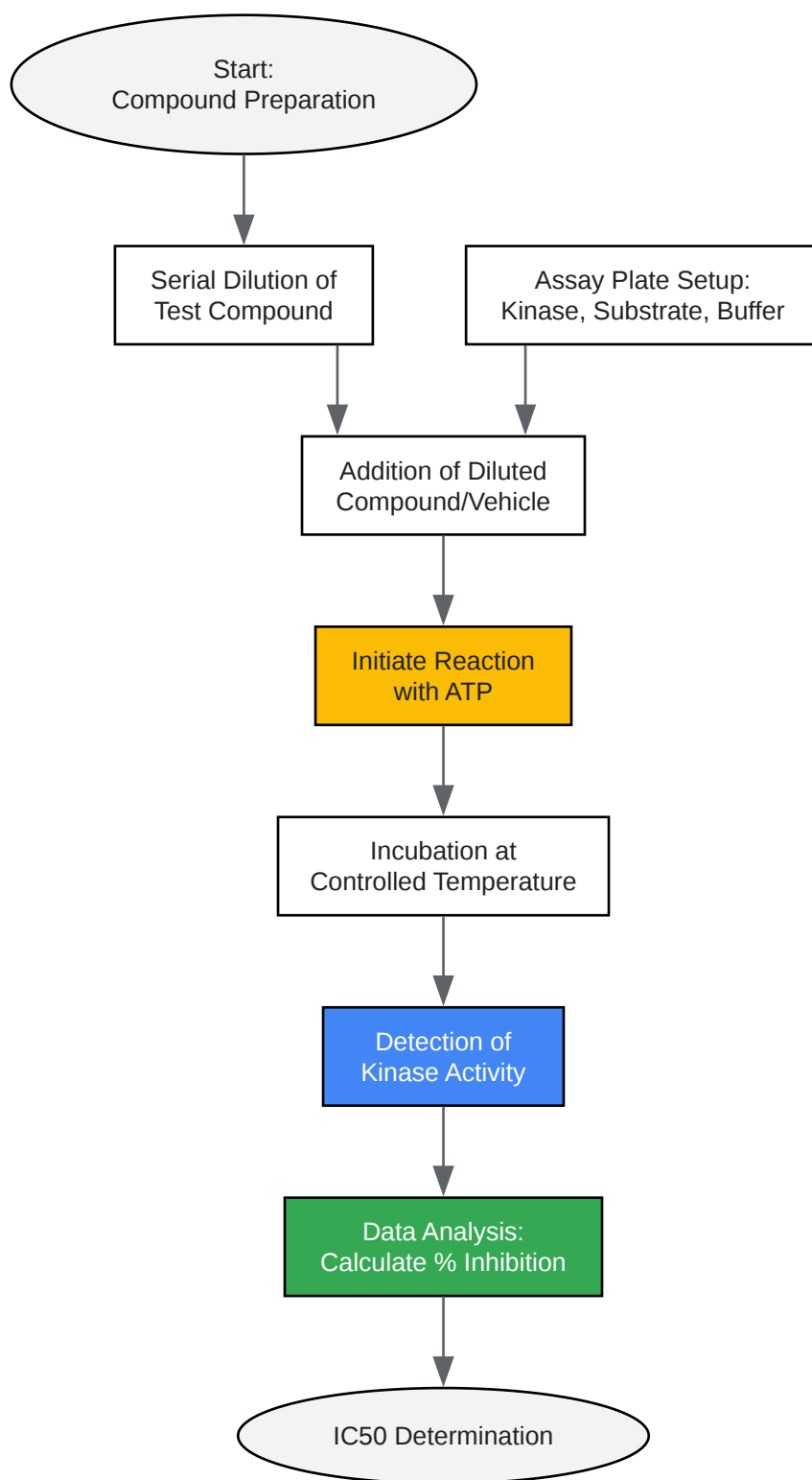
Mandatory Visualization

The following diagrams illustrate the primary signaling pathway affected by PF-562271 and a generalized workflow for determining kinase inhibitor selectivity.



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Caption: FAK Signaling Pathway Inhibition by PF-562271.



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Caption: Experimental Workflow for Kinase Inhibitor Profiling.

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- To cite this document: BenchChem. [PF-562271 Hydrochloride: A Technical Guide to Target Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768282#what-is-pf-562271-hydrochloride-s-target-selectivity]

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